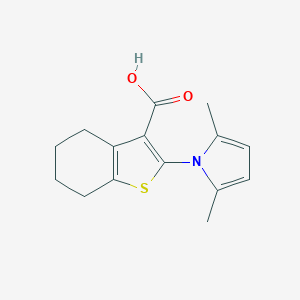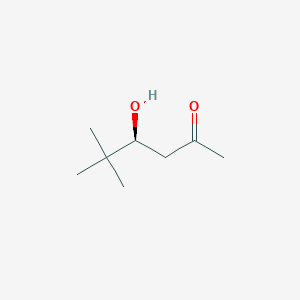
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is a chiral compound that has been widely used in scientific research. It is also known as R-4-Hydroxy-5,5-dimethyl-2-hexanone or R-Carvone. This compound is a colorless liquid with a minty odor and is commonly found in essential oils of plants such as spearmint and caraway.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is not completely understood. However, it is believed to act as an agonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. TRPM8 is a cold-activated ion channel that is involved in sensing cold temperatures and is also activated by certain chemicals.
Effets Biochimiques Et Physiologiques
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to have antitumor and antimicrobial activities. In addition, it has been reported to have a positive effect on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in lab experiments include its high enantiomeric purity, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Orientations Futures
There are various future directions for the use of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Méthodes De Synthèse
The synthesis of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- can be achieved through the oxidation of R-Carvone using a suitable oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite (NaClO) in the presence of acetic acid. The reaction yields the desired product with high enantiomeric purity.
Applications De Recherche Scientifique
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has various applications in scientific research. It is used as a chiral building block in the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It is also used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
197454-20-9 |
|---|---|
Nom du produit |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(9)5-7(10)8(2,3)4/h7,10H,5H2,1-4H3/t7-/m0/s1 |
Clé InChI |
QDSWKHGIZCQXIT-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)C[C@@H](C(C)(C)C)O |
SMILES |
CC(=O)CC(C(C)(C)C)O |
SMILES canonique |
CC(=O)CC(C(C)(C)C)O |
Synonymes |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



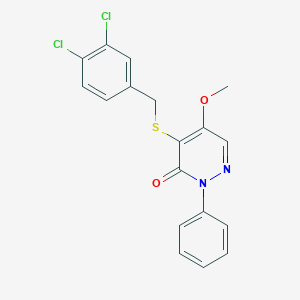
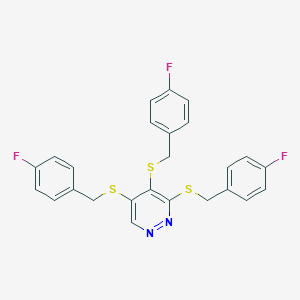
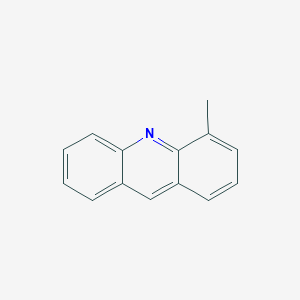
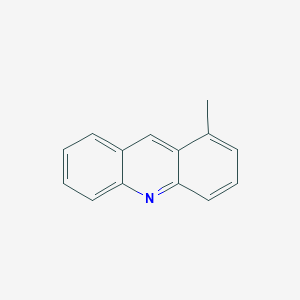
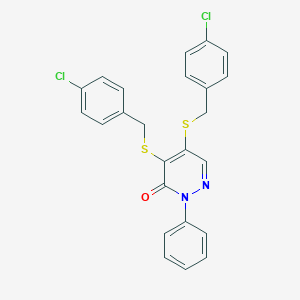
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
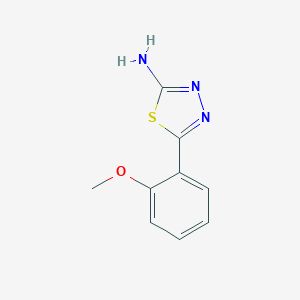
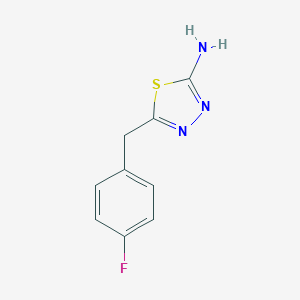
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
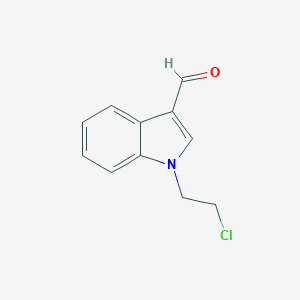
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
